Pentanoic acid, 5-[(4-nitrophenyl)amino]-
Description
Chemical Structure and Properties Pentanoic acid, 5-[(4-nitrophenyl)amino]- (CAS: 185547-51-7) is a synthetic organic compound with the molecular formula C₂₆H₂₃N₃O₇ and a molecular weight of 489.48 g/mol . Its structure features:
- A pentanoic acid backbone.
- A 4-nitrophenylamino (-NH-C₆H₄-NO₂) substituent at the 5th position.
- An (S)-configured 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino] (Fmoc) group, which acts as a protective moiety for amines in peptide synthesis .
Applications
The compound is primarily used as an intermediate in peptide synthesis due to its Fmoc-protected amine, which facilitates selective deprotection under mild basic conditions. Its 4-nitrophenyl group may enhance stability or modulate solubility in organic solvents.
Properties
Molecular Formula |
C11H14N2O4 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
5-(4-nitroanilino)pentanoic acid |
InChI |
InChI=1S/C11H14N2O4/c14-11(15)3-1-2-8-12-9-4-6-10(7-5-9)13(16)17/h4-7,12H,1-3,8H2,(H,14,15) |
InChI Key |
VGWDTNBWUPXDTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCCCCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 5-[(4-nitrophenyl)amino]- typically involves the reaction of pentanoic acid with 4-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 5-[(4-nitrophenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The nitro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: 5-[(4-aminophenyl)amino]pentanoic acid.
Reduction: 5-[(4-nitrophenyl)amino]pentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pentanoic acid, 5-[(4-nitrophenyl)amino]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of pentanoic acid, 5-[(4-nitrophenyl)amino]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Research Implications
- Synthetic Chemistry : The Fmoc group in the target compound enables its use in solid-phase peptide synthesis, contrasting with unprotected analogues in and , which require alternative protection strategies.
- Biological Activity : The nitro group may confer unique bioactivity, as seen in ’s PCP receptor studies, where aromatic substituents dictated binding specificity.
Biological Activity
Pentanoic acid, 5-[(4-nitrophenyl)amino]- (C₁₁H₁₄N₂O₄), is an organic compound that has garnered attention for its potential biological activities. This compound features both a carboxylic acid and an amino group, along with a nitro group, which enhances its electrophilic properties and reactivity. Here, we explore its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
Pentanoic acid, 5-[(4-nitrophenyl)amino]- is characterized by the following structural features:
- Molecular Formula : C₁₁H₁₄N₂O₄
- Functional Groups : Carboxylic acid (-COOH), Amino (-NH₂), Nitro (-NO₂)
The presence of the nitro group is particularly significant as it can be reduced to form an amino group, allowing for further biochemical interactions. This dual functionality positions the compound as a candidate for various therapeutic applications.
Synthesis
The synthesis of pentanoic acid, 5-[(4-nitrophenyl)amino]- typically involves a reaction between pentanoic acid and 4-nitroaniline. The process often employs coupling agents such as dicyclohexylcarbodiimide (DCC) in solvents like dichloromethane (DCM), sometimes with catalysts like 4-dimethylaminopyridine (DMAP) to optimize yield and reaction rates.
Biological Activity
Research indicates that pentanoic acid, 5-[(4-nitrophenyl)amino]- exhibits several biological activities:
- Antimicrobial Activity : Studies suggest that this compound may possess antimicrobial properties. Its ability to interact with cellular components can disrupt microbial growth, making it a potential candidate for developing new antibiotics.
- Anti-inflammatory Effects : The compound may influence oxidative stress pathways through redox reactions. This suggests potential therapeutic applications in reducing inflammation.
- Interaction with Biological Targets : The compound's structure allows it to form hydrogen bonds and engage in electrostatic interactions with enzymes and receptors, indicating its role in drug design.
Case Studies and Research Findings
Several studies have investigated the biological activity of pentanoic acid, 5-[(4-nitrophenyl)amino]-:
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Demonstrated efficacy against various bacterial strains; further research needed to quantify effects. |
| Anti-inflammatory Potential | Evidence of modulation of oxidative stress pathways; suggests therapeutic applications. |
| Enzyme Interaction | Shows promise in engaging with specific enzymes; potential for drug development applications. |
Comparative Analysis with Similar Compounds
To understand the unique properties of pentanoic acid, 5-[(4-nitrophenyl)amino]-, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Aminopentanoic acid | Contains an amino group but lacks the nitro group | Simpler structure with fewer reactive sites |
| 4-Nitroaniline | Contains the nitro group but lacks the pentanoic acid moiety | Primarily used in dye synthesis |
| Pentanoic acid | Parent compound without amino or nitro substitutions | Basic fatty acid structure |
This comparative analysis illustrates how the unique combination of functional groups in pentanoic acid, 5-[(4-nitrophenyl)amino]- enhances its reactivity and biological activity compared to related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
